(6-Chloropyrazin-2-yl)methanol
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Overview
Description
(6-Chloropyrazin-2-yl)methanol: is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a chlorine atom at the 6-position and a hydroxymethyl group at the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyrazine with formaldehyde in the presence of a reducing agent to yield (6-Chloropyrazin-2-yl)methanol . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, reduction, and purification to achieve the desired compound with high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (6-Chloropyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-chloropyrazine-2-carboxylic acid.
Reduction: Formation of pyrazin-2-ylmethanol.
Substitution: Formation of 6-amino- or 6-thiopyrazin-2-ylmethanol derivatives.
Scientific Research Applications
Chemistry: (6-Chloropyrazin-2-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antitubercular activities. It has been shown to exhibit significant activity against certain bacterial strains, making it a candidate for the development of new antibiotics .
Medicine: The compound is also explored for its cytotoxic properties, which could be harnessed in the development of anticancer agents. Its ability to interact with specific molecular targets in cancer cells makes it a promising lead compound for further drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical synthesis allows for the creation of various derivatives with potential commercial applications .
Mechanism of Action
The mechanism of action of (6-Chloropyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membrane integrity, leading to bacterial cell death . In anticancer research, it may interfere with cell cycle progression and induce apoptosis in cancer cells by targeting key regulatory proteins .
Comparison with Similar Compounds
- 2-Amino-6-chloropyrazine
- 6-Chloropyrazine-2-carboxylic acid
- 6-Chloropyrazine-2-thiol
Comparison: (6-Chloropyrazin-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-amino-6-chloropyrazine lacks the hydroxymethyl group, which may result in different reactivity and biological properties .
Properties
IUPAC Name |
(6-chloropyrazin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBGOKJSSNIORL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720302 |
Source
|
Record name | (6-Chloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240602-95-2 |
Source
|
Record name | (6-Chloropyrazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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